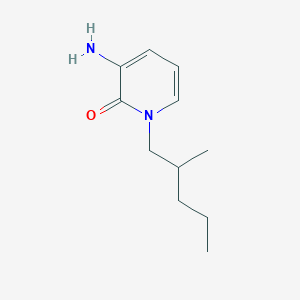

3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one

Description

3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one is a pyridinone derivative characterized by:

- A pyridin-2(1H)-one core (a six-membered aromatic ring with a ketone group at position 2).

- An amino (-NH₂) substituent at position 2.

- A branched alkyl chain (2-methylpentyl) at position 1.

This compound belongs to a broader class of pyridin-2(1H)-ones, which are widely explored in medicinal chemistry due to their versatility in interacting with biological targets.

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

3-amino-1-(2-methylpentyl)pyridin-2-one |

InChI |

InChI=1S/C11H18N2O/c1-3-5-9(2)8-13-7-4-6-10(12)11(13)14/h4,6-7,9H,3,5,8,12H2,1-2H3 |

InChI Key |

SDFZOJRVPLSFCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CN1C=CC=C(C1=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one typically involves:

- Construction of the pyridin-2(1H)-one core.

- Introduction of the amino group at the 3-position.

- N-alkylation at the 1-position with a 2-methylpentyl group.

These steps can be achieved via multi-step synthetic routes or one-pot procedures depending on the starting materials and desired yields.

One-Pot Synthesis Approach

A reported method involves a one-pot synthesis starting from suitable pyridinone precursors and primary amines:

- The pyridinone ring is formed or used as a starting material.

- The amino group is introduced through amination reactions or via conversion of cyano or amido intermediates.

- The N-alkylation is performed by reacting the pyridinone nitrogen with a 2-methylpentyl halide or equivalent alkylating agent.

This approach benefits from fewer purification steps and higher overall efficiency.

Stepwise Preparation Method (Based on Literature and Patent Data)

Step 1: Preparation of Pyridin-2(1H)-one Derivative

- Starting from 3-cyano-4-methyl-2-pyridone or similar intermediates.

- Chlorination of the pyridone ring using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at reflux (~115°C) to form 2-chloro intermediates.

- Hydrolysis or acidic treatment converts cyano groups to amido groups.

Step 2: Conversion to 3-Amino Intermediate

- The amido intermediate is treated with strong bases (e.g., sodium hydroxide) and halogens (e.g., bromine) at mild temperatures (~22°C) to convert amido to amino functionality.

- The reaction mixture is then heated (~70°C) to complete the conversion.

- Extraction and purification yield 2-chloro-3-amino-4-methylpyridine or related intermediates.

Step 3: N-Alkylation with 2-Methylpentyl Group

- The 3-amino-pyridin-2(1H)-one intermediate is reacted with (2-methylpentyl)amine or an appropriate alkylating agent.

- Reaction conditions typically involve heating in polar aprotic solvents like N-methylpyrrolidone at ~100°C.

- Bases such as N,N-diisopropylethylamine may be used to facilitate alkylation.

- The reaction mixture is cooled, extracted with organic solvents (e.g., ethyl acetate), washed, dried, and purified by silica gel chromatography.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyridinone chlorination | POCl₃ (10 parts) + PCl₅ (1 part), reflux | ~115°C | ~2 hours | N/A | Chlorination to 2-chloro intermediate |

| Amido to amino conversion | NaOH + Br₂, mild heating | 22°C then 70°C | 1-3 hours | N/A | Conversion to 3-amino derivative |

| N-alkylation | 2-methylpentyl amine, NMP, DIPEA | 100°C | 30 min | 40-60% | Purification by silica chromatography |

Note: Yields may vary depending on scale and purification methods.

Alternative Methods and Related Compounds

- Direct amination of pyridinone derivatives using zinc and acetic acid reduction has been reported for related aminopyridines.

- Microwave-assisted synthesis has been applied for similar heterocycles to reduce reaction times.

- Structural analogs such as 3-Amino-1-methylpyridin-2(1H)-one and 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one have been synthesized using comparable strategies, highlighting the adaptability of the methods to different substituents.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| One-pot synthesis | Ring formation, amination, N-alkylation in one pot | Efficient, fewer steps | Requires optimized conditions |

| Stepwise synthesis | Chlorination → amido → amino conversion → N-alkylation | High purity intermediates | Multi-step, longer duration |

| Microwave-assisted | Similar to stepwise but with microwave heating | Faster reaction times | Requires specialized equipment |

| Reduction with Zn/AcOH | Amination via reduction of pyridinium salts | Mild conditions | Limited substrate scope |

Research Perspectives and Notes

- The branched 2-methylpentyl substituent influences steric and electronic properties, potentially enhancing biological activity.

- Alkylation conditions must be carefully controlled to avoid over-alkylation or side reactions.

- Purification often involves silica gel chromatography with hexane/ethyl acetate mixtures.

- Analytical characterization includes ^1H-NMR, ^13C-NMR, mass spectrometry, and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyridin-2(1h)-one core can be reduced to form the corresponding dihydropyridine derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, dihydropyridine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The amino group and pyridin-2(1h)-one core structure allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Substituent Effects at Position 1

The substituent at position 1 significantly impacts physicochemical properties and bioactivity:

*Estimated based on molecular formula.

†Calculated using OpenEye Toolkits.

Key Observations :

- Lipophilicity vs. Polarity : The 2-methylpentyl group (target compound) increases lipophilicity compared to polar groups like pyridinylmethyl, which may enhance blood-brain barrier penetration but reduce solubility .

- P-gp Efflux : Aryl and heteroaryl substituents (e.g., pyridinylmethyl) reduce P-gp-mediated efflux, improving pharmacokinetic (PK) profiles .

Substituent Effects at Position 3

The amino group at position 3 is conserved in many analogs but can be modified to alter electronic properties:

Key Observations :

- Amino Group: The -NH₂ group in the target compound likely facilitates hydrogen bonding, critical for target binding. Its absence (e.g., acetyl or cyanophenyl) alters potency and ADME properties .

- Aryl Substituents: Bromophenyl and cyanophenyl groups enhance inhibitory potency (e.g., eIF4A3 IC₅₀: 0.14 µM) but may compromise PK profiles due to polarity .

Substituent Effects at Positions 5 and 6

Modifications at positions 5 and 6 are common in PDE10A and eIF4A3 inhibitors:

Biological Activity

3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including kinase inhibition, neurotropic effects, and possible therapeutic applications in cancer and neurological disorders. This article reviews the biological activity of this compound, synthesizing findings from various studies.

This compound belongs to the class of 3-aminopyridin-2-ones, which are known for their diverse biological activities. The molecular structure includes an amino group at the 3-position and a branched alkyl chain at the 1-position on the pyridine ring. This structural configuration is crucial for its interaction with biological targets.

1. Kinase Inhibition

A notable study screened a library of 3-aminopyridin-2-one derivatives against a panel of 26 human kinases. The findings indicated that modifications at the C5 position of the pyridine ring significantly enhanced inhibitory activity. For instance, compounds with aromatic substitutions showed increased potency against kinases such as Aurora A and MPS1. Specifically, it was observed that 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one demonstrated substantial inhibitory effects with an IC50 value indicating effective binding and inhibition .

| Compound | Kinase Target | % Inhibition at 100 µM |

|---|---|---|

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | 58% |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | 77% |

These results suggest that the structural modifications can lead to enhanced ligand efficiency and selectivity, making these compounds promising candidates for further development in cancer therapeutics.

2. Neurotropic Effects

Research has also highlighted the neurotropic potential of certain derivatives of 3-amino-pyridin-2(1H)-ones. These compounds have been shown to exhibit significant activity in neurotropic assays, indicating their potential role in treating neurodegenerative diseases or conditions associated with neuronal dysfunction . The mechanism appears to involve modulation of neurotransmitter systems or direct neuroprotective effects.

3. Antioxidant and Antidiabetic Activities

In addition to kinase inhibition, derivatives of this compound have demonstrated antioxidant properties and potential antidiabetic effects. Studies have reported that certain analogs possess high antiradical activity, suggesting they could be beneficial in managing oxidative stress-related conditions . Furthermore, some compounds have shown efficacy in lowering blood glucose levels in diabetic models, indicating their therapeutic potential in metabolic disorders.

Case Studies

Case Study 1: Kinase Inhibition Profile

A detailed investigation into the structure-activity relationship (SAR) of various analogs revealed that introducing a methyl group at specific positions on the pyridine ring significantly enhanced kinase inhibition. For example, the introduction of a quinoline moiety resulted in a compound that exhibited a selectivity score (S(50%)) of 0.19 against MPS1 and Aurora kinases .

Case Study 2: Neuroprotective Assays

In vivo studies assessed the neuroprotective effects of selected derivatives in rodent models of neurodegeneration. Compounds were administered intraperitoneally, with results demonstrating significant reductions in neuronal loss and improvement in behavioral outcomes related to cognitive function . These findings support further exploration into the therapeutic applications for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via alkylation of 4-aminopyridin-2-one with 2-methylpentyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ or NaH). The reaction typically proceeds in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours. Post-synthesis purification involves column chromatography or recrystallization to isolate the product . Alternative routes include multicomponent reactions using pyridin-2(1H)-one precursors, as demonstrated in rigidized core scaffold syntheses for survivin modulators .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Characterization requires a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and alkyl chain integration.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer : Initial screening should include:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Enzyme inhibition studies : Fluorescence-based assays for kinases (e.g., eIF4A3) or HIV-1 reverse transcriptase (RT) at 10–100 µM concentrations .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How do substituents on the pyridinone ring influence binding to biological targets (e.g., HIV-1 RT)?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- C-3 amino group : Critical for hydrogen bonding with catalytic residues (e.g., Lys101 in HIV-1 RT). Methylpentyl substitution enhances hydrophobic interactions with mutant enzyme pockets (e.g., K103N) .

- C-4 modifications : Bulky groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility. Computational docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding modes .

Q. What strategies mitigate poor pharmacokinetic properties, such as P-glycoprotein (P-gp) efflux?

- Methodological Answer : To address P-gp-mediated efflux:

- Polar surface area (tPSA) reduction : Replace hydrophilic groups (e.g., cyanophenyl) with less polar substituents (e.g., trifluoromethyl), lowering tPSA from >90 Ų to <75 Ų.

- N-Methylation : Introduced at the pyridinone nitrogen to reduce acidity and improve membrane permeability, as seen in eIF4A3 inhibitors with efflux ratios <1.0 .

- Prodrug approaches : Esterification of the amino group to enhance oral bioavailability .

Q. How can resistance mutations in target enzymes (e.g., HIV-1 RT) be overcome with pyridinone derivatives?

- Methodological Answer :

- Second-generation hybrids : Integrate pyridinone with quinolinone or chromeno fragments to engage secondary binding pockets (e.g., Tyr188 in RT).

- Crystallographic analysis : Resolve co-crystal structures (PDB ID: 3D7) to identify compensatory interactions for mutants (e.g., Y181C).

- Combinatorial libraries : Screen 3,4-disubstituted analogs for dual inhibition of wild-type and mutant strains .

Q. What mechanistic insights explain its role in C(sp³)-H activation for catalysis?

- Methodological Answer : The 3-amino group acts as a bidentate directing group in Pd(II)-catalyzed γ-C(sp³)-H arylation. Mechanistic studies (e.g., isotopic labeling, kinetic isotope effects) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.